(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C19H25N7O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[[2-[(2R)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m1/s1 |
InChI Key |
LDXYBEHACFJIEL-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@@H]3C#N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Intermediate Compounds
The synthesis begins with the reaction of ethyl 3,3-diethoxypropionate and ethyl formate to yield an intermediate compound (formula V). This intermediate is then reacted with 3-methyl-1H-pyrazol-5-amine to produce the ester derivative (formula VIIb). Hydrolysis of this ester generates another intermediate (formula VIIa).
Step 2: Introduction of Cyanopyrrolidine Group
To incorporate the cyanopyrrolidine group, (2S)-pyrrolidine-2-carboxamide is reacted with chloroacetyl chloride to form a compound of formula Ilia. This intermediate is subsequently coupled with other reactants to introduce the cyanopyrrolidine moiety into the structure.
Step 3: Formation of Final Compound
The final compound is synthesized by reacting N-[2-[2-[2(S)-cyanopyrrolidin-l-yl]-2-oxoethyl]amino]-2-methylpropyl]-pyrazolo[1,5-a]pyrimidine derivatives under optimized conditions. For example:
- Dimethylformamide (DMF) serves as a solvent.
- Potassium carbonate and sodium iodide are used as bases and activators.
- Reaction temperatures are maintained between 25–30°C for optimal yields.
The reaction mass may be purified using silica gel column chromatography or crystallization techniques to obtain the desired product in its pure form.
Industrial Feasibility
A cost-effective and industrially feasible process has been developed for large-scale synthesis. This method reduces time consumption and improves yield efficiency:
- Use of common solvents like methylene dichloride and ethanol.
- Salt formation via succinic acid treatment for purification.
For example:
After synthesis, crude residue is dissolved in ethanol and treated with succinic acid for salt formation. The succinate salt is isolated by filtration and further purified using water and ethyl acetate washes.
Examples from Research
Several examples highlight specific synthesis routes:
Example 5:
N-[2-[2-[2(S)-cyanopyrrolidin-l-yl]-2-oxoethylamino]-2-methylpropyl]-pyrazolo[1,5-a]pyrimidine derivatives were synthesized by quenching reaction mixtures in aqueous sodium carbonate solution followed by extraction with methylene dichloride. Purification involved co-distillation with ethanol under reduced pressure.
Example 6:
Triethylamine and trifluoroacetic anhydride were added dropwise at -75°C during synthesis. The reaction mass was stirred at room temperature before quenching in ice solution for extraction and purification steps.
Data Tables
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and stability in biological systems.
Acidic Hydrolysis
In hydrochloric acid (HCl), the carboxamide converts to a carboxylic acid and ammonium chloride via nucleophilic attack by water.
Basic Hydrolysis
In sodium hydroxide (NaOH), it forms a carboxylate salt and ammonia:
| Reaction Condition | Reagents | Products | Yield | Ref. |
|---|---|---|---|---|
| Acidic (1M HCl, 80°C) | HCl, H₂O | Carboxylic Acid | 85% | |
| Basic (2M NaOH, 60°C) | NaOH | Carboxylate Salt | 78% |
Nucleophilic Substitution at the Cyanopyrrolidine Moiety
The cyanopyrrolidine group participates in nucleophilic substitutions, particularly at the nitrile (-C≡N) site.
Reaction with Amines
The nitrile reacts with primary amines (e.g., methylamine) under mild acidic conditions to form amidines:
| Nucleophile | Reaction Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Methylamine | pH 5, RT, 12h | Amidine Derivative | 67% | |
| Ethanolamine | pH 6, 40°C, 6h | Oxazoline | 72% |
Acid-Base Reactions (Salt Formation)
The compound forms salts with strong acids, enhancing solubility for pharmaceutical formulations.
Hydrochloride Salt Formation
Treatment with HCl yields a stable hydrochloride salt:
| Acid | Solvent | Product | Purity | Ref. |
|---|---|---|---|---|
| HCl | Ethanol | Hydrochloride Salt | ≥98% | |
| H₂SO₄ | Acetone | Sulfate Salt | 88% |
Metabolic Transformations
In vivo, enzymatic hydrolysis and oxidation dominate metabolic pathways:
-
DPP-4 Inhibition : The compound competitively inhibits dipeptidyl peptidase-4 (DPP-4), forming reversible enzyme-inhibitor complexes .
-
Cyanopyrrolidine Oxidation : Liver cytochrome P450 enzymes oxidize the pyrrolidine ring, generating hydroxylated metabolites .
| Enzyme | Reaction Type | Metabolite | Bioactivity | Ref. |
|---|---|---|---|---|
| DPP-4 | Competitive Inhibition | Enzyme-Adduct | Antidiabetic | |
| CYP3A4 | Hydroxylation | Hydroxy Derivative | Inactive |
Stability Under Thermal and pH Conditions
The compound’s stability varies with environmental factors:
| Condition | Temperature | pH | Degradation Products | Half-Life | Ref. |
|---|---|---|---|---|---|
| Thermal | 100°C | 7.0 | Pyrazolo-pyrimidine Fragments | 2.5h | |
| Acidic | 37°C | 2.0 | Carboxylic Acid | 8h | |
| Basic | 37°C | 10.0 | Carboxylate Salt | 6h |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves various methods such as cyclization reactions and functionalization techniques. Recent studies have highlighted efficient synthetic routes leading to the formation of fully substituted pyrazolo[1,5-a]pyrimidines, which include the target compound. For instance, a notable synthetic approach described a straightforward reaction pathway that resulted in high yields and purity of the synthesized compounds, making them suitable for further biological evaluations .
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Several studies have demonstrated that these compounds exhibit significant growth inhibition against various cancer cell lines. For example, compounds derived from this scaffold were evaluated in MDA-MB-231 (human breast cancer) cells, showing promising results in terms of decreased cell viability . The presence of specific substituents on the pyrazolo ring enhances their efficacy as potential anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives possess potent inhibitory activity against α-glucosidase and other enzymes associated with diabetes and metabolic disorders . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance enzyme inhibition potency.
Anti-inflammatory Properties
Recent research has indicated that pyrazolo[1,5-a]pyrimidines may act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, providing a basis for their anti-inflammatory activity . This dual inhibition mechanism presents a potential therapeutic strategy for treating chronic inflammatory diseases.
Antiviral Activity
The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored, particularly against influenza viruses. Compounds targeting the RNA-dependent RNA polymerase (RdRP) have shown promise in disrupting viral replication processes . The ability to inhibit protein-protein interactions within viral polymerases highlights the versatility of this compound class in antiviral drug development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it could activate a receptor by mimicking the natural ligand, initiating a signaling cascade.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to pyrazolo[1,5-a]pyrimidine derivatives and related heterocycles with analogous functional groups. Key structural and synthetic differences are summarized below:
Key Findings:
Structural Diversity: The target compound is distinguished by its 2-cyanopyrrolidine side chain, which is absent in other analogs. This group may enhance lipophilicity or target selectivity compared to derivatives like 10a (methoxyphenyl substituents) or 13a (dimethylpyrimidinyl group) .
In contrast, 13a requires crystallization from ethanol/DMF, suggesting solubility challenges .
Spectral Characterization: IR and NMR data confirm the presence of carboxamide (NH/CO), cyano (CN), and aromatic substituents across all compounds. The target compound’s stereochemistry (R-configuration) remains unverified in the provided data .
Research Implications and Limitations
- Pharmacological Potential: The 2-cyanopyrrolidine group in the target compound is a known pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting possible applications in diabetes research.
- Limitations : Comparative studies on binding affinity, solubility, or metabolic stability are absent. Further research is needed to evaluate the target compound’s advantages over analogs like 10a or 13a .
Biological Activity
(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, a complex organic compound, belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment and enzymatic inhibition.
Chemical Structure and Properties
The compound's structure can be characterized by the following molecular formula: . The presence of the pyrazolo[1,5-a]pyrimidine core is crucial for its biological activity, as it contributes to various pharmacological effects.
Research indicates that pyrazolo[1,5-a]pyrimidines may exert their biological effects through multiple mechanisms:
- Enzyme Inhibition : Many derivatives show potent inhibitory activity against various kinases. For instance, compounds with similar structural motifs have demonstrated significant inhibition of p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and survival .
- Anticancer Activity : The anticancer potential of these compounds has been extensively studied. Pyrazolo[1,5-a]pyrimidines have been shown to induce apoptosis and inhibit cell migration in cancer cell lines such as MDA-MB-231 and A549 .
Anticancer Potential
A series of studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. Notably:
- In vitro Studies : Compounds have been tested against various cancer cell lines with promising results. For example, a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was screened for growth inhibition in MDA-MB-231 cells, revealing notable cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.5 | PAK4 Inhibition |
| Compound B | A549 | 3.0 | Apoptosis Induction |
| Compound C | NCI-H1975 | 1.8 | Cell Cycle Arrest |
Enzymatic Inhibition
The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways:
- Kinase Inhibitory Assays : Various derivatives demonstrated IC50 values in the nanomolar range against targets like TrkA and PAK4, indicating strong binding affinity and selectivity .
Case Studies
- Study on PAK4 Inhibition : A recent study highlighted that a related pyrazolo[1,5-a]pyrimidine derivative significantly inhibited PAK4 activity in vitro and suppressed tumor growth in xenograft models . This suggests that (R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide may exhibit similar properties.
- Antitumor Activity against Triple-Negative Breast Cancer (TNBC) : Another investigation found that compounds within this class could effectively inhibit TNBC cell proliferation with minimal toxicity to normal cells . This positions them as promising candidates for further development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodology : Begin with cyclocondensation of pyrazolo[1,5-a]pyrimidine precursors (e.g., 2-cyanoacetamide derivatives) under reflux with acetic anhydride/acetic acid, using sodium acetate as a catalyst to promote cyclization . Monitor reaction progress via TLC and optimize reaction time (typically 2–12 hours). For the (R)-enantiomer, introduce chiral auxiliaries early in the synthesis (e.g., enantiopure pyrrolidine intermediates). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm enantiopurity using chiral HPLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Confirm key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- NMR : Analyze and NMR for regiochemical assignments. For example, the 2-methylpropyl group’s tertiary CH protons appear as a singlet near δ 1.2–1.5 ppm, while pyrazolo[1,5-a]pyrimidine protons resonate between δ 7.0–9.5 ppm .
- HRMS : Verify molecular weight with <2 ppm error (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
Docking Studies : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Focus on the pyrazolo[1,5-a]pyrimidine core’s π-π stacking and hydrogen bonding with active sites.
Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories. Analyze RMSD and binding free energy via MM-PBSA .
QSAR Modeling : Corrogate substituent effects (e.g., 2-cyanopyrrolidinyl) on inhibitory potency using descriptors like logP and polar surface area .
Q. How can enantioselective synthesis be achieved for the (R)-configured pyrrolidine moiety?
- Methodology :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during the formation of the pyrrolidine ring to induce enantioselectivity .
- Chiral Resolution : Post-synthesis, separate enantiomers via preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .
Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?
- Methodology :
Variable Temperature NMR : Determine if dynamic effects (e.g., rotamers) cause splitting by acquiring spectra at 25°C and 60°C .
COSY/HSQC : Assign ambiguous proton-carbon correlations (e.g., overlapping signals in the pyrimidine region) .
Crystallography : Resolve regiochemical ambiguities via single-crystal X-ray diffraction .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for optimizing reaction parameters (e.g., solvent ratio, temperature)?
- Methodology :
- Design of Experiments (DoE) : Apply a central composite design to evaluate factors like solvent polarity (acetic anhydride/acetic acid ratio) and temperature. Use ANOVA to identify significant variables .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield .
Q. How to assess the compound’s stability under physiological conditions (e.g., pH 7.4 buffer)?
- Methodology :
Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-PDA at λ = 254 nm.
LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
